molecular formula C8H17NO3 B1584641 1,4,7-Trioxa-10-azacyclododecane CAS No. 41775-76-2

1,4,7-Trioxa-10-azacyclododecane

Cat. No. B1584641
CAS RN: 41775-76-2
M. Wt: 175.23 g/mol
InChI Key: QNSRHBOZQLXYNV-UHFFFAOYSA-N
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Description

1,4,7-Trioxa-10-azacyclododecane is a chemical compound with the molecular formula C8H17NO3 . It is also known as 1-Aza-12-crown-4 . The compound appears as white to off-white crystals, needles, or flakes .


Synthesis Analysis

The synthesis of 1,4,7-Trioxa-10-azacyclododecane involves the linking of two molecules of monoaza-12-crown-4 through nitrogen in one step by direct double alkylation . The resulting bis-crown aminoethers give intramolecular alkali cation sandwich complexes which are particularly strong when the bridge is –CH2CH2– and the cation is sodium .


Molecular Structure Analysis

The molecular structure of 1,4,7-Trioxa-10-azacyclododecane contains a total of 29 bonds; 12 non-H bonds, 1 twelve-membered ring, 1 secondary amine (aliphatic), and 3 ethers (aliphatic) .


Physical And Chemical Properties Analysis

1,4,7-Trioxa-10-azacyclododecane has a molecular weight of 175.23 . It is an oil at room temperature .

Scientific Research Applications

Interaction with Iodine

1,4,7-Trioxa-10-azacyclododecane has been studied for its interaction with iodine. Research showed its involvement in the formation of charge-transfer bands and triiodide ions in chloroform and 1,2-dichloroethane solutions (Hasani & Shamsipur, 1999).

Molecular Structure in Polymer-Like Complexes

Studies have explored its role in forming novel polymer-like complexes with alkali-metal cations. The structure of these complexes was determined, revealing interesting coordination behaviors (Habata & Akabori, 1996).

Stability with Metal Complexes

Research on 1,4,7-Trioxa-10-azacyclododecane includes determining its stability constants with zinc(II), cadmium(II), and mercury(II) complexes. This has implications for understanding its binding properties in different metal ion interactions (Byriel et al., 1993).

Magnetic Resonance Imaging (MRI) Contrast Agents

It has been a subject of interest in the development of novel gadolinium(III) polyaminocarboxylate macrocyclic complexes, potentially useful as MRI contrast agents. This research explored its relaxation behavior in various conditions, influencing the development of effective MRI agents (Chan et al., 2004).

Chemical Structure Analysis

Studies have also focused on redetermining its structures, contributing to a better understanding of its chemical behavior and potential applications in various fields (Blake et al., 1995).

Luminescence in Europium Complexes

1,4,7-Trioxa-10-azacyclododecane has been investigated for its luminescence properties when complexed with divalent europium. This research provides insights into the potential use of such complexes in various applications, including sensing and imaging technologies (Higashiyama et al., 1992).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, acute inhalation toxicity (dusts and mists), skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure, targeting the respiratory system) .

properties

IUPAC Name

1,4,7-trioxa-10-azacyclododecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3/c1-3-10-5-7-12-8-6-11-4-2-9-1/h9H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNSRHBOZQLXYNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCOCCOCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10194606
Record name 1,4,7-Trioxa-10-azacyclododecane
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Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4,7-Trioxa-10-azacyclododecane

CAS RN

41775-76-2
Record name 1,4,7-Trioxa-10-azacyclododecane
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4,7-Trioxa-10-azacyclododecane
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Record name 1,4,7-Trioxa-10-azacyclododecane
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Record name 1,4,7-trioxa-10-azacyclododecane
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Synthesis routes and methods

Procedure details

A quantity of the 1-benzyl-1-aza-4,7,10-trioxacyclododecane compound (3) prepared in Example 3 (45.1 g, 0.17 mol), ethanol (7 g), and 10% palladium on carbon (0.5 g) were shaken in hydrogen atmosphere at more than 50 psi (1 psi=6.9×103 Pa=0.07 kg cm-2). Hydrogen gas was recharged several times into the reaction chamber to keep the pressure elevated. Shaking was continued until the pressure lowering stopped (4 days). After the palladium carbon was filtered, the solvent was evaporated. The pure compound (4) was sublimed from the residue with gentle heating using a water bath (75°-77° C.; crude material melted at this temperature). The sublimate was white needles and was hygroscopic. Yield 60%; 1HNMR (D2O): δ 2.53-2.70 (t, 4H, N--CH2), 3.5-3.75 (m, 12H, O--CH2), no signal at 7.1 (Ar--H of benzyl group, possible contaminant).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
83
Citations
KA Byriel, KR Dunster, LR Gahan, CHL Kennard… - Inorganica chimica …, 1993 - Elsevier
The stability constants for the 1:1 complexes of zinc, cadmium and mercury with 1,4,7,10-tetraoxa-13-azacyclo- pentadecane (L 1 ), 1,4,7,10,13-pentaoxa-16-azacyclooctadecane (L 2 ) …
Number of citations: 27 www.sciencedirect.com
Y Al Shihadeh, A Benito, JM Lloris, R Martı́nez-Máñez… - Polyhedron, 2000 - Elsevier
Compounds L 1 and L 2 were obtained by reaction of 2-(bromomethyl)naphthalene with 1,4,10-trioxa-7,13-diazacyclopentadecane and 1,4,7-trioxa-10-azacyclododecane, respectively. …
Number of citations: 4 www.sciencedirect.com
SS Basok, G Bocelli, MS Fonari, EV Ganin… - … Section C: Crystal …, 2006 - scripts.iucr.org
In the title compound, 2C8H18NO3+·2C7H6NO2−·3H2O, proton transfer occurs from the carboxylic acid group of the 4-aminobenzoic acid (PABA) molecule to the amine group of the …
Number of citations: 3 scripts.iucr.org
Y Al Shihadeh, A Benito, JM Lloris… - Journal of the …, 2000 - pubs.rsc.org
A polyazacycloalkane containing naphthyl groups, 1,4,8,11-tetrakis(naphthylmethyl)-1,4,8,11-tetraazacyclotetradecane (L1), and the azaoxa cycloalkane receptors containing …
Number of citations: 21 pubs.rsc.org
MJ Calverley, J Dale - Journal of the Chemical Society, Chemical …, 1981 - pubs.rsc.org
Two molecules of monoaza-12-crown-4 can be linked through nitrogen in one step by direct double alkylation; the resulting bis-crown aminoethers give intramolecular alkali cation …
Number of citations: 25 pubs.rsc.org
JM Lloris, R Martı́nez-Máñez, J Soto, T Pardo - Journal of Organometallic …, 2001 - Elsevier
Electrochemical studies on redox-active macrocyclic and open-chain ferrocene-containing oxa-aza or polyaza receptors were carried out in acetonitrile in the presence of protons, …
Number of citations: 45 www.sciencedirect.com
SH Kim, JW Kim, SK Han, KN Koh, SW Park, NH Heo - Dyes and pigments, 2000 - Elsevier
An indoaniline dye carrying a monoazacrown moiety was prepared by condensation of 10-(4′-nitrosophenyl)-1,4,7-trioxa-10-azacyclododecane with α-nahpthol. The crystal structure …
Number of citations: 2 www.sciencedirect.com
M Hasani, M Shamsipur - Bulletin of the Chemical Society of Japan, 1999 - journal.csj.jp
Interactions of 1,4,7,10,13-pentaoxa-16-azacyclooctadecane (aza-18-crown-6) and 1,4,7-trioxa-10-azacyclododecane (aza-12-crown-4) with iodine have been investigated …
Number of citations: 10 www.journal.csj.jp
P Groth - Acta chemica Scandinavica. Series A. Physical and …, 1984 - pascal-francis.inist.fr
The crystal conformation of the (1:1) complex between lithium thiocyanate and 10,10'-ethylene bis(1,4,7-trioxa-10-azacyclododecane) at -130C CNRS Inist Pascal-Francis CNRS Pascal …
Number of citations: 6 pascal-francis.inist.fr
P Groth - Acta chemica Scandinavica. Series A. Physical and …, 1985 - pascal-francis.inist.fr
On the crystal conformation of the (1:1) complex between potassium thiocyanate sesquihydrate and 10,10'-ethylene bis (1,4,7-trioxa-10-azacyclododecane) at -130C CNRS Inist …
Number of citations: 3 pascal-francis.inist.fr

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